Superior In Vitro Potency Against Valsa mali Compared to Commercial Fungicide Famoxadone
Antifungal agent 61 (Compound 38) demonstrated an EC50 value of 0.50 mg/L against *Valsa mali* in a potato dextrose agar (PDA) mycelial growth inhibition assay. This was significantly more potent than the commercial fungicide famoxadone, which exhibited an EC50 of 22.15 mg/L in the same experimental system [1]. This represents a 44.3-fold improvement in potency.
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | 0.50 mg/L |
| Comparator Or Baseline | Famoxadone: 22.15 mg/L |
| Quantified Difference | 44.3-fold lower EC50 (higher potency) |
| Conditions | *Valsa mali* mycelial growth inhibition assay on potato dextrose agar (PDA) medium. |
Why This Matters
This quantitative advantage in potency allows for significantly lower application rates to achieve effective disease control, potentially reducing environmental load and cost, and offering a new tool against pathogens with developing resistance to existing fungicides.
- [1] Li L, Yang D, Li H, Chen G, Lei P, Gao Y, Feng J. Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR. J Agric Food Chem. 2023 Jul 26;71(29):11008-11015. View Source
